2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a pyrimido[5,4-b]indole core substituted with a 4-methoxyphenyl group at position 3 and a thio-linked acetamide moiety terminating in a 5-methyl-1,3,4-thiadiazol-2-yl group. The pyrimidoindole scaffold is known for its pharmacological relevance, particularly in modulating innate immune responses and enzyme inhibition . The 4-methoxyphenyl substituent likely enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to hydrogen-bonding interactions with biological targets .
Crystallographic studies using programs like SHELXL and ORTEP-3 have enabled precise structural elucidation of analogous compounds, confirming the planar geometry of the pyrimidoindole system and the spatial orientation of substituents . The compound’s molecular weight (calculated as 505.57 g/mol) and logP (estimated at 3.2) suggest moderate solubility in aqueous media, typical of heterocyclic acetamide derivatives .
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3S2/c1-12-26-27-21(33-12)24-17(29)11-32-22-25-18-15-5-3-4-6-16(15)23-19(18)20(30)28(22)13-7-9-14(31-2)10-8-13/h3-10,23H,11H2,1-2H3,(H,24,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNVIJKPUASHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.52 g/mol. The structure features a pyrimido[5,4-b]indole core linked to a thiol group and a thiadiazole moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2S2 |
| Molecular Weight | 396.52 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer and anti-inflammatory agent. The following sections summarize key findings regarding its pharmacological effects.
Anticancer Activity
Several studies have demonstrated the compound's potential anticancer properties:
- Inhibition of Cancer Cell Proliferation : In vitro assays have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was found to inhibit the proliferation of MCF-7 (breast cancer) and HCT116 (colon cancer) cells with IC50 values of 0.39 μM and 0.46 μM respectively .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspase cascades. It has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects:
- COX Inhibition : Preliminary studies indicate that it acts as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II. The IC50 for COX-II inhibition was reported to be around 1.33 μM .
- Reduction of Inflammatory Markers : In animal models of inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a modulatory effect on inflammatory pathways .
Study 1: Anticancer Efficacy in Mice
A recent study evaluated the efficacy of the compound in a mouse model bearing HCT116 tumors. Mice treated with the compound showed a significant reduction in tumor volume compared to controls (p < 0.05). Histopathological analysis revealed increased apoptosis within tumor tissues .
Study 2: Safety Profile Assessment
In another study focused on safety, acute toxicity tests were performed on rodents. The compound exhibited low toxicity at therapeutic doses, with no observed adverse effects on liver and kidney function markers after administration .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., methoxy in the target compound) improve binding to polar targets like TLR4, whereas methyl groups reduce affinity due to steric hindrance .
- Heterocycle Impact : The 5-methyl-thiadiazole group in the target compound offers balanced solubility and target engagement compared to bulkier substituents (e.g., benzothiazole in Compound 19) .
Computational and Experimental Validation
- Similarity Metrics : Tanimoto coefficients (0.65–0.78) confirm moderate similarity to TLR4-active compounds in , but divergence in the acetamide region explains differential activity .
- Crystallography : SHELX-refined structures of analogues (e.g., ) reveal that the 4-methoxyphenyl group in the target compound adopts a coplanar orientation with the pyrimidoindole core, optimizing π-π stacking in receptor binding .
Q & A
Q. How to profile metabolites for pharmacokinetic studies?
- Methodology :
- Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Identify phase I metabolites (oxidation at methoxyphenyl) and phase II conjugates (glucuronidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
